
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a phenylethyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pH, are crucial for achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-chloro-N-(2-oxo-2-phenylethyl)benzamide.
Reduction: Formation of N-(2-hydroxy-2-phenylethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(2,2,2-trichloro-1-[3-(2-hydroxy-phenyl)-thioureido]-ethyl)-benzamide
- 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide derivatives
Uniqueness
This compound is unique due to the presence of both a chloro group and a hydroxy group, which allows it to participate in a wide range of chemical reactions. Its structural features also enable it to interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h1-9,14,18H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPRBZLQQMYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene](/img/structure/B4968574.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B4968581.png)
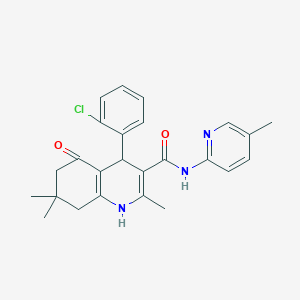
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B4968607.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![4-[(6-Amino-1,3-benzothiazol-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B4968618.png)
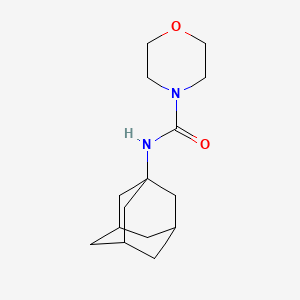
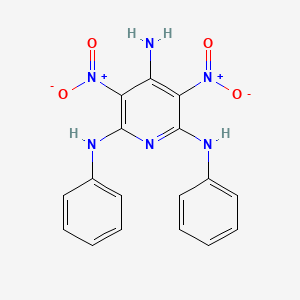
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)
![4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(3-METHOXYPHENYL)-1H-IMIDAZOLE](/img/structure/B4968646.png)
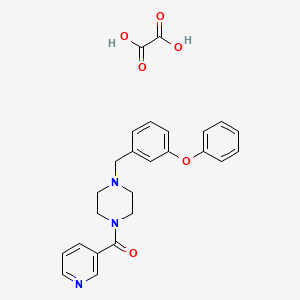
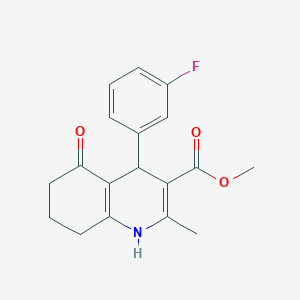
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
